methyl 3-nitro-1H-indole-5-carboxylate
Description
Methyl 3-nitro-1H-indole-5-carboxylate is a nitro-substituted indole derivative featuring a nitro group (-NO₂) at position 3 and a methyl ester (-COOCH₃) at position 5. Indole derivatives are widely studied for their diverse biological activities and applications in drug discovery. The nitro group at position 3 is a strong electron-withdrawing substituent, which can influence the compound’s reactivity, spectral properties, and intermolecular interactions. While direct data for this compound are absent in the provided evidence, its structural analogs from the literature allow for comparative analysis, as detailed below.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 3-nitro-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)6-2-3-8-7(4-6)9(5-11-8)12(14)15/h2-5,11H,1H3 |
InChI Key |
LIZKGMBCDXXKKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-nitro-1H-indole-5-carboxylate with indole derivatives reported in the evidence, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Type and Position
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)
- Nitro Group (Target Compound): The nitro group at position 3 is a strong EWG, likely increasing acidity of adjacent protons and reducing electron density in the indole ring. This contrasts with EDGs like methoxymethyl () or amino groups (), which enhance electron density .
- Halogen-Substituted Analogs : Compounds such as 7-chloro-1H-indole () and 5-bromo-1H-indole () feature halogens (Cl, Br) at positions 4–7. These EWGs moderately deactivate the ring but are less polar than nitro groups .
- Cyano Group: 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () has a cyano (-CN) group at position 2, another strong EWG, with IR absorption at 2189 cm⁻¹, distinct from nitro’s asymmetric/symmetric stretches (~1520/1350 cm⁻¹) .
Substituent Position
- Position 3 : The target’s nitro group at position 3 contrasts with methyl 3-(methoxymethyl)-1H-indole-5-carboxylate (), which has a methoxymethyl (-CH₂OCH₃) group at the same position. This difference significantly alters solubility and reactivity .
- Position 5: The methyl ester at position 5 is shared with methyl 5-amino-3-methyl-1H-indole-2-carboxylate (), but the latter features an amino (-NH₂) group at position 5 instead of nitro at position 3 .
Physicochemical Properties
Melting Points
- Halogenated derivatives (e.g., 7-chloro-1H-indole , ) exhibit high melting points (>200°C) due to strong intermolecular halogen bonding and π-stacking .
- Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate () likely has a lower melting point than nitro analogs due to the flexible methoxymethyl group .
- 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () melts at 168°C, reflecting weaker intermolecular forces compared to halogenated compounds .
Spectral Data
- IR Spectroscopy: Nitro groups exhibit characteristic asymmetric/symmetric stretches (~1520/1350 cm⁻¹), distinct from cyano (2189 cm⁻¹, ) or methoxy (2830 cm⁻¹, ) peaks .
- NMR Spectroscopy: The nitro group deshields adjacent protons, likely shifting H-4 and H-6 downfield (~8.5–7.8 ppm). This contrasts with methoxymethyl-substituted analogs (H-3: ~4.5 ppm, ) or amino-substituted derivatives (NH₂: ~5 ppm, ) .
Data Table: Key Comparative Features
N/R = Not reported; N/A = Not applicable (inferred data).
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